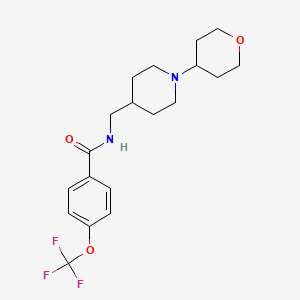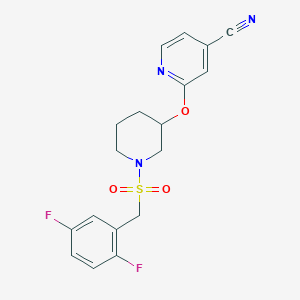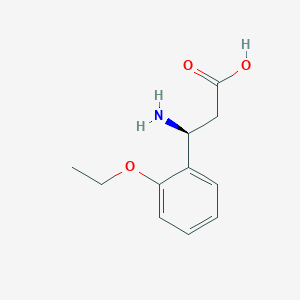
(E)-N-(Cyclopenten-1-ylmethyl)-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(Cyclopenten-1-ylmethyl)-4-(dimethylamino)but-2-enamide, also known as CPMEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPMEB is a synthetic compound that belongs to the class of enaminones and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of (E)-N-(Cyclopenten-1-ylmethyl)-4-(dimethylamino)but-2-enamide is not fully understood, but it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are responsible for inflammation and pain. This compound may also act by modulating the activity of ion channels involved in the regulation of neuronal excitability, which may explain its anticonvulsant activity.
Biochemical and Physiological Effects
This compound has been shown to exert a variety of biochemical and physiological effects, including the inhibition of the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the synthesis of inflammatory mediators. This compound has also been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, which may explain its anticonvulsant and analgesic activities. This compound has been shown to possess potent antioxidant properties, which may protect cells from oxidative damage and prevent the development of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(Cyclopenten-1-ylmethyl)-4-(dimethylamino)but-2-enamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound is also relatively inexpensive and can be synthesized in large quantities. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
(E)-N-(Cyclopenten-1-ylmethyl)-4-(dimethylamino)but-2-enamide has shown great promise in various fields, and future research should focus on exploring its potential applications in the treatment of various diseases, including cancer, epilepsy, and inflammation. Future studies should also investigate the safety and efficacy of this compound in animal models and clinical trials. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved pharmacological properties.
Synthesemethoden
(E)-N-(Cyclopenten-1-ylmethyl)-4-(dimethylamino)but-2-enamide can be synthesized using different methods, including the condensation reaction between cyclopentanone and dimethylamine, followed by cyclization and subsequent reaction with acryloyl chloride. Another method involves the reaction between cyclopentanone and dimethylamine, followed by the reaction with acryloyl chloride and sodium hydroxide. The synthesis of this compound has also been achieved through the reaction between cyclopentanone and dimethylamine, followed by the reaction with acryloyl chloride and potassium carbonate.
Wissenschaftliche Forschungsanwendungen
(E)-N-(Cyclopenten-1-ylmethyl)-4-(dimethylamino)but-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. This compound has also been shown to possess potent antioxidant properties, which make it an attractive candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
(E)-N-(cyclopenten-1-ylmethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(2)9-5-8-12(15)13-10-11-6-3-4-7-11/h5-6,8H,3-4,7,9-10H2,1-2H3,(H,13,15)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYRXSBZENWRHU-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2438143.png)

![propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2438146.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2438148.png)

![N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2438151.png)
![2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2438152.png)

![1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one](/img/structure/B2438155.png)
![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride](/img/structure/B2438157.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2438160.png)
![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2438161.png)
![6-(4-Chlorophenyl)-2-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2438166.png)